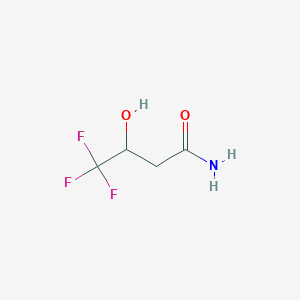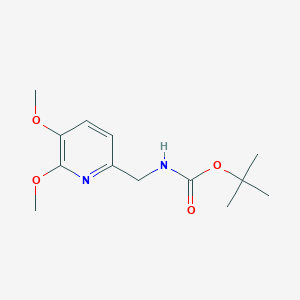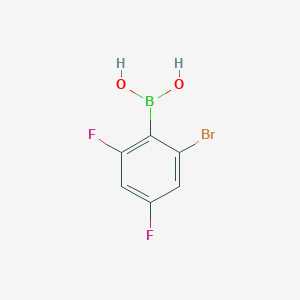![molecular formula C8H5NO2S B1390136 Acide thiéno[2,3-c]pyridine-7-carboxylique CAS No. 852532-64-0](/img/structure/B1390136.png)
Acide thiéno[2,3-c]pyridine-7-carboxylique
Vue d'ensemble
Description
Thieno[2,3-C]pyridine-7-carboxylic acid is a heterocyclic compound . It has a bicyclic structure, with a pyridine ring fused to a thiophene ring . The compound has a carboxylic acid group at the 7-position .
Molecular Structure Analysis
The molecular structure of Thieno[2,3-C]pyridine-7-carboxylic acid involves a bicyclic system with a pyridine ring fused to a thiophene ring . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Physical and Chemical Properties Analysis
Thieno[2,3-C]pyridine-7-carboxylic acid is a powder at room temperature . Its molecular weight is 179.2 and its IUPAC name is thieno [3,2-c]pyridine-7-carboxylic acid .Applications De Recherche Scientifique
Chimie médicinale : Inhibition des kinases
Les dérivés de la thiéno[2,3-c]pyridine ont été développés en inhibiteurs très puissants de la kinase GRK2, ce qui est important en chimie médicinale pour le traitement de diverses maladies .
Activité anticancéreuse
Des études récentes ont synthétisé et évalué des dérivés de thiéno[2,3-d]pyrimidine en tant qu'inhibiteurs de PI3K contre divers isomères et leur activité anticancéreuse contre les lignées cellulaires NCI 60 .
Agents antibactériens
Certains dérivés synthétisés de la thiéno[2,3-c]pyridine ont montré un effet inhibiteur plus important contre des organismes tels que B. subtilis, E. coli, P. vulgaris et S. aureus .
Matériaux semi-conducteurs organiques
Les dérivés de la thiéno[2,3-c]pyridine peuvent être utilisés comme éléments constitutifs des matériaux semi-conducteurs organiques en raison de leur déficit électronique et de leur capacité à former des liaisons hydrogène assistées par la résonance (RAHBs) .
Activités anti-inflammatoires
Des dérivés comme les pyrrolo[2,3-d]pyrimidines ont montré une meilleure activité anti-inflammatoire que d'autres composés apparentés, certains substituants contribuant à l'amélioration de l'activité .
Safety and Hazards
Mécanisme D'action
Target of Action
Thieno[2,3-C]pyridine-7-carboxylic acid derivatives have been identified as inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase protein that plays a crucial role in regulating cell division and proliferation .
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[2,3-C]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors, which are frequently used in medicinal chemistry . This interaction results in the inhibition of GRK2, thereby affecting the kinase’s ability to regulate cell division and proliferation .
Biochemical Pathways
The inhibition of GRK2 by Thieno[2,3-C]pyridine-7-carboxylic acid affects the MAPK pathways . These pathways incorporate a broad array of proliferative signals initiated by receptor tyrosine kinase (RTK) and G protein-coupled receptors . By inhibiting GRK2, the compound disrupts these pathways, leading to potential antiangiogenic or anti-proliferative effects .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and efficacy .
Result of Action
The primary result of the action of Thieno[2,3-C]pyridine-7-carboxylic acid is the inhibition of cell proliferation and division due to its effect on GRK2 . This could potentially lead to antiangiogenic or anti-proliferative effects, making the compound a potential candidate for anticancer therapies .
Action Environment
The action, efficacy, and stability of Thieno[2,3-C]pyridine-7-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds in the environment could potentially affect the compound’s interaction with its target . .
Analyse Biochimique
Biochemical Properties
Thieno[2,3-C]pyridine-7-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It is a prodrug that is activated through the hydrolysis of its ester group. This activation process involves two key enzymes: carboxylesterase and cytochrome P450 . Carboxylesterase catalyzes the hydrolysis of the ester group, converting the prodrug into its active form. Cytochrome P450 further metabolizes the compound, enhancing its anticancer activity. The interactions between Thieno[2,3-C]pyridine-7-carboxylic acid and these enzymes are essential for its therapeutic efficacy.
Cellular Effects
Thieno[2,3-C]pyridine-7-carboxylic acid exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, thereby reducing tumor growth . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, Thieno[2,3-C]pyridine-7-carboxylic acid impacts cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Thieno[2,3-C]pyridine-7-carboxylic acid involves several key processes. Upon activation by carboxylesterase and cytochrome P450, the compound binds to specific biomolecules, including proteins and nucleic acids . This binding interaction leads to the inhibition of enzyme activity, particularly those enzymes involved in DNA replication and repair. Additionally, Thieno[2,3-C]pyridine-7-carboxylic acid modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thieno[2,3-C]pyridine-7-carboxylic acid change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Degradation products may form, which could potentially impact its efficacy. Long-term studies have shown that Thieno[2,3-C]pyridine-7-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Thieno[2,3-C]pyridine-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits. Careful dosage optimization is essential to maximize the anticancer effects while minimizing adverse effects.
Metabolic Pathways
Thieno[2,3-C]pyridine-7-carboxylic acid is involved in several metabolic pathways, primarily those related to its activation and detoxification . The compound interacts with enzymes such as carboxylesterase and cytochrome P450, which play key roles in its metabolism. These interactions affect metabolic flux and the levels of various metabolites. Additionally, Thieno[2,3-C]pyridine-7-carboxylic acid may influence other metabolic pathways by modulating the activity of enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, Thieno[2,3-C]pyridine-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. Accumulation of Thieno[2,3-C]pyridine-7-carboxylic acid in target tissues enhances its therapeutic efficacy.
Subcellular Localization
Thieno[2,3-C]pyridine-7-carboxylic acid exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. The subcellular distribution of Thieno[2,3-C]pyridine-7-carboxylic acid influences its therapeutic effects and overall efficacy.
Propriétés
IUPAC Name |
thieno[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-7-5(1-3-9-6)2-4-12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWNOYERNMMAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668653 | |
| Record name | Thieno[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852532-64-0 | |
| Record name | Thieno[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)

![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)

![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![N-(1H-Indol-4-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1390065.png)
![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)
![4-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1390068.png)
![3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1390069.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/structure/B1390076.png)
